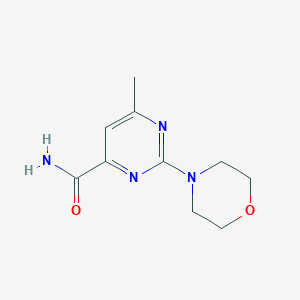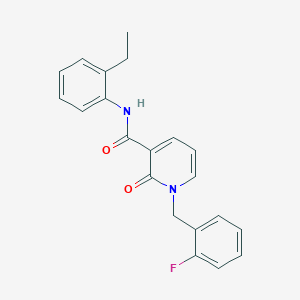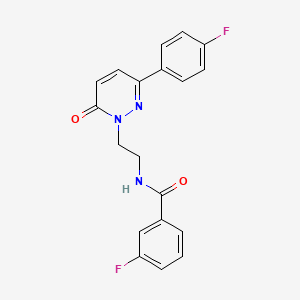
6-Methyl-2-morpholino-4-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-morpholino-4-pyrimidinecarboxamide is a chemical compound with the molecular formula C10H14N4O2 . It’s a type of oligomer molecule used in molecular biology to modify gene expression .
Molecular Structure Analysis
The molecular structure of this compound consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The molecular weight of this compound is 222.24376 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-Methyl-2-morpholino-4-pyrimidinecarboxamide and its derivatives exhibit a range of chemical properties and have been utilized in various synthesis and chemical study contexts. For instance, a study by Lei et al. (2017) focused on synthesizing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their role as intermediates that inhibit tumor necrosis factor alpha and nitric oxide, indicating their potential in medical research and pharmaceutical applications. This synthesis process emphasizes green chemistry principles, offering a rapid and efficient method to produce these compounds with significant yields (Lei et al., 2017).
Anticancer Potential
The anticancer potential of this compound derivatives has been a focus of research, with studies exploring their efficacy against various human cancer cell lines. Gaonkar et al. (2018) synthesized and characterized a series of 4-methyl-6-morpholinopyrimidine derivatives, demonstrating potent anticancer activity in a dose-dependent manner. Notably, compounds 4c and 5h exhibited significant anticancer activity, attributed to reactive oxygen species (ROS) generation and the induction of cellular apoptosis. These findings are complemented by molecular docking studies revealing these compounds' binding affinity to the ATP binding pocket of the mammalian target of rapamycin (mTOR), suggesting a mechanistic basis for their anticancer effects (Gaonkar et al., 2018).
Coordination Chemistry
The coordination chemistry of this compound derivatives has also been explored, with Tsiveriotis et al. (1994) studying the reactions of such derivatives with Ni(II) and Co(II) halides. This research led to the synthesis of complexes with pseudotetrahedral structures, where the metal is coordinated through the N(1) site of the thieno-[2,3-d]-pyrimidine. This study contributes to the broader understanding of the coordination properties of pyrimidine derivatives and their potential applications in the development of new materials and catalysts (Tsiveriotis et al., 1994).
Neurological Disease Research
Another significant area of application for this compound derivatives is in neurological disease research. Wang et al. (2017) synthesized a potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease, showcasing the versatility of these compounds in developing diagnostic tools and therapeutic agents for neurodegenerative diseases. The synthesis of this PET agent involved complex organic reactions, resulting in a compound with high radiochemical yield and purity, highlighting the potential for this compound derivatives in advancing neurological research and treatment modalities (Wang et al., 2017).
Mécanisme D'action
While the specific mechanism of action for 6-Methyl-2-morpholino-4-pyrimidinecarboxamide isn’t available, morpholino oligomers, a group to which this compound belongs, are known to modify gene expression . They block access of other molecules to small specific sequences of the base-pairing surfaces of ribonucleic acid (RNA), effectively knocking down gene function .
Propriétés
IUPAC Name |
6-methyl-2-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-7-6-8(9(11)15)13-10(12-7)14-2-4-16-5-3-14/h6H,2-5H2,1H3,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFWZIFQKHWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl propionate](/img/structure/B2654490.png)

![N-(5-chloro-2-methoxyphenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2654495.png)
![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2654496.png)


![2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2654502.png)
![1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B2654503.png)


![8-(2-methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654507.png)
![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide](/img/structure/B2654509.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2654512.png)